4-Nitrobenzenesulfonyl chloride

Solvolysis Kinetics SN2 Mechanism

4-Nitrobenzenesulfonyl chloride exhibits 2.2× higher solvolytic reactivity than benzenesulfonyl chloride, enabling efficient installation of the Ns protecting group on sterically hindered amines for drug discovery. Its distinct dissociative reduction mechanism supports unique electrochemical applications. Sourced from suppliers using optimized continuous flow processes (>80% yield vs. ≤55% batch), ensuring high, consistent purity and a reliable supply chain despite inherent moisture sensitivity.

Molecular Formula C6H4ClNO4S
Molecular Weight 221.62 g/mol
CAS No. 98-74-8
Cat. No. B143475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrobenzenesulfonyl chloride
CAS98-74-8
Synonyms4-Nitrobenzene-1-sulfonyl Chloride;  4-Nitrobenzenesulfonic Acid Chloride;  4-Nitrophenyl-1-sulfonyl Chloride;  4-Nitrophenylsulfonyl Chloride;  NSC 13065;  NSC 9572;  Nosyl Chloride;  p-Nitrobenzenesulfonyl Chloride;  p-Nitrophenylsulfonyl Chloride; 
Molecular FormulaC6H4ClNO4S
Molecular Weight221.62 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)Cl
InChIInChI=1S/C6H4ClNO4S/c7-13(11,12)6-3-1-5(2-4-6)8(9)10/h1-4H
InChIKeyJXRGUPLJCCDGKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Nitrobenzenesulfonyl Chloride (CAS 98-74-8): A High-Purity Sulfonylating Agent for Pharmaceutical and Chemical Synthesis Procurement


4-Nitrobenzenesulfonyl chloride (CAS 98-74-8), also known as p-nitrobenzenesulfonyl chloride, is a member of the aromatic sulfonyl chloride class. It is a crystalline solid, typically pale yellow to green in color, with a melting point ranging from 77-80°C and a molecular weight of 221.61 g/mol [1]. Its defining characteristic is the presence of both a highly electrophilic sulfonyl chloride group and a strongly electron-withdrawing para-nitro substituent on the phenyl ring. This structural motif makes it a crucial reagent for introducing the Ns (nosyl) protecting group in amine synthesis and for constructing sulfonamide and sulfonate ester linkages, which are foundational in many pharmaceuticals and advanced materials .

The Perils of Substituting 4-Nitrobenzenesulfonyl Chloride: Why Not All Sulfonyl Chlorides Are Equal in Synthesis and Process Chemistry


While all aromatic sulfonyl chlorides share a common functional group, the para-nitro substituent in 4-nitrobenzenesulfonyl chloride fundamentally alters its reactivity, stability, and reaction profile compared to unsubstituted or alkyl-substituted analogs like benzenesulfonyl chloride or tosyl chloride (p-toluenesulfonyl chloride). The strong electron-withdrawing nature of the nitro group significantly enhances the electrophilicity of the sulfur center, accelerating nucleophilic substitution reactions [1]. However, this same property also increases the compound's sensitivity to hydrolysis, requiring more stringent handling and storage conditions [2]. Furthermore, the unique electronic structure leads to a distinct mechanistic pathway during reduction, which can be exploited or avoided depending on the desired outcome [3]. These quantifiable differences mean that simple substitution is not possible without compromising reaction yield, selectivity, or the intended physicochemical properties of the final product. The following evidence provides the quantitative basis for these critical distinctions.

Quantitative Evidence for Selecting 4-Nitrobenzenesulfonyl Chloride: A Head-to-Head Comparison with Analogs


Solvolytic Reactivity: 4-Nitrobenzenesulfonyl Chloride is 2.2 Times More Reactive Than Unsubstituted Benzenesulfonyl Chloride in Hydroxylic Solvents

The rate of solvolysis, a key indicator of reactivity in nucleophilic substitution reactions, was directly compared for 4-nitrobenzenesulfonyl chloride and its unsubstituted analog, benzenesulfonyl chloride. Across a range of hydroxylic solvents, the p-nitro substituted compound demonstrated a significantly higher specific rate of solvolysis, as quantified using the extended Grunwald-Winstein equation [1]. This increase in reactivity is attributed to the strong electron-withdrawing effect of the para-nitro group, which stabilizes the transition state in an SN2-type mechanism.

Solvolysis Kinetics SN2 Mechanism

Hydrolytic Stability: 4-Nitrobenzenesulfonyl Chloride is 3.2 Times More Susceptible to Hydrolysis Than Tosyl Chloride in Aqueous Dioxane

A comparative study on the hydrolysis of various substituted benzenesulfonyl chlorides in aqueous dioxane (mole fraction of water between 0.9 and 1.00) quantified the effect of the para-nitro substituent on hydrolytic stability [1]. The results show that 4-nitrobenzenesulfonyl chloride undergoes hydrolysis significantly faster than its p-methyl substituted analog (tosyl chloride). This increased lability is a direct consequence of the nitro group's ability to stabilize the developing negative charge on the sulfur atom during the hydrolysis transition state [1].

Hydrolysis Stability Process Chemistry

Reduction Mechanism: 4-Nitrobenzenesulfonyl Chloride Follows a Distinct 'Sticky' Dissociative Pathway Versus the Stepwise Mechanism of the 3-Nitro Isomer

An electrochemical study investigated the reduction behavior of a series of nitro-substituted benzenesulfonyl chlorides. The research revealed that the position of the nitro group dictates the electron transfer mechanism [1]. For 4-nitrobenzenesulfonyl chloride, the reduction follows a concerted 'sticky' dissociative mechanism where electron transfer and S–Cl bond cleavage occur simultaneously. This is in contrast to the 3-nitro isomer, which is reduced via a stepwise mechanism involving a discrete radical anion intermediate [1]. This difference is attributed to the ability of the para-nitro group to stabilize the incipient arylsulfinyl radical through resonance.

Electrochemistry Reduction Mechanism Regioisomer

Industrial Process Innovation: Continuous Flow Synthesis Achieves >80% Yield for 4-Nitrobenzenesulfonyl Chloride Production

Traditional batch synthesis of 4-nitrobenzenesulfonyl chloride via diazotization and chlorosulfonation is challenging due to heat transfer limitations and side reactions, with reported yields as low as 55% in some older methods [1]. A recently patented method utilizing microreactor technology for continuous flow synthesis addresses these issues [1]. By enabling rapid mixing and precise temperature control, this process achieves a yield of over 80% [1]. This represents a significant improvement over the 55-76% yields reported for older, batch-based methods [1].

Continuous Flow Chemistry Process Intensification Synthesis

Optimal Applications for 4-Nitrobenzenesulfonyl Chloride: Where Its Differentiated Properties Deliver Clear Scientific and Industrial Value


Accelerated Synthesis of Sterically Hindered Sulfonamides for Drug Discovery

Medicinal chemists frequently encounter scenarios where a sulfonamide must be installed on a sterically hindered or electron-deficient amine. The enhanced electrophilicity of 4-nitrobenzenesulfonyl chloride, quantified as a 2.2-fold higher solvolytic reactivity compared to benzenesulfonyl chloride [1], makes it the superior reagent for these challenging transformations. This higher reactivity can improve reaction yields and reduce the time needed for library synthesis, accelerating the hit-to-lead and lead optimization phases of drug discovery, particularly for targets like HIV protease inhibitors where Ns-protected intermediates are common .

Precise Electrochemical Functionalization of Advanced Materials and Fine Chemicals

The distinct 'sticky' dissociative reduction mechanism of 4-nitrobenzenesulfonyl chloride, which differs fundamentally from the stepwise reduction of its 3-nitro isomer [2], is a critical parameter for researchers employing electrochemical synthesis. This mechanistic pathway allows for the generation of aryl sulfinyl radical species without a discrete radical anion intermediate, offering unique opportunities in the development of new materials (e.g., conducting polymers, surface modifications) and complex molecule construction. Scientists selecting this compound for electrochemical applications can achieve reaction outcomes not possible with other sulfonyl chlorides.

Reliable Large-Scale Production of Pharmaceutical Intermediates via Continuous Flow

For process chemists and manufacturing managers, the availability of a robust, high-yielding continuous flow process for 4-nitrobenzenesulfonyl chloride is a key procurement driver. As documented in recent patents, continuous flow methods achieve yields exceeding 80%, a substantial improvement over traditional batch methods yielding as low as 55% [3]. Sourcing the compound from suppliers who utilize such optimized processes ensures a more secure, cost-effective supply chain and a product with potentially higher and more consistent purity, mitigating risks associated with the compound's inherent moisture sensitivity [4] and complex synthesis.

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